Product packaging for Annomontine(Cat. No.:CAS No. 82504-00-5)

Annomontine

Cat. No.: B1231002
CAS No.: 82504-00-5
M. Wt: 261.28 g/mol
InChI Key: IUDMZJRPDRCJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Annomontine is a pyrimidine-β-carboline alkaloid naturally found in Annona purpurea that serves as a versatile scaffold for investigating diverse biological mechanisms. In neurological research, this compound demonstrates potent anxiolytic-like effects in murine models, significantly increasing time spent and entries into the open arms of the elevated plus-maze without inducing sedation or impairing motor coordination . This activity is mediated through the benzodiazepine binding site on the GABA A receptor, as it is effectively blocked by the antagonist flumazenil . In virology, this compound's core structure has been utilized to design novel β-Carboline derivatives investigated as potential agents against SARS-CoV-2 . Molecular docking studies suggest these analogues exhibit promising binding affinity against multiple viral targets, showing superior computational docking scores compared to hydroxychloroquine in preliminary in silico analyses . Recent research into its derivative, 2-desaza-annomontine (C81), has revealed potent anti-angiogenic properties, impeding pathological blood vessel formation ex vivo and in a laser-induced murine choroidal neovascularization model in vivo . This activity is linked to the inhibition of CDC2-like kinases (CLKs) and subsequent downregulation of WNT/β-catenin signaling and VEGFR2 expression . The structural and quantum-chemical properties of this compound and its derivatives, including molecular configuration and frontier orbital energies, have been characterized to support further rational drug design . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N5 B1231002 Annomontine CAS No. 82504-00-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82504-00-5

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

4-(9H-pyrido[3,4-b]indol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H11N5/c16-15-18-8-6-12(20-15)14-13-10(5-7-17-14)9-3-1-2-4-11(9)19-13/h1-8,19H,(H2,16,18,20)

InChI Key

IUDMZJRPDRCJEB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N

Synonyms

annomontine

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Annomontine

Botanical and Biological Sources of Annomontine

This compound has been isolated from various parts of several species belonging to the Annona genus, a member of the Annonaceae family. ebi.ac.uknih.govjscimedcentral.com This genus is economically significant for its edible fruits and medicinal properties. nih.gov

This compound has been identified in the following botanical sources:

Annona purpurea : This species, commonly known as soncoya, is a source of this compound, which has been isolated from its roots. ebi.ac.ukresearchgate.netnih.gov

Annona montana : Also referred to as mountain soursop, this species contains this compound in its trunk and root barks. ebi.ac.ukrsc.orgwikipedia.org It is native to Central America, the Amazon, and some Caribbean islands. wikipedia.org

Annona foetida : this compound is found in the bark and branches of this tree, which is native to the Brazilian and Peruvian Amazon regions. ebi.ac.uknih.gov

While primarily found in the Annona genus, a compound with the same structure, named this compound, was also reported to be isolated from the marine sponge Acanthostrongylophora ingens. mdpi.com

Table 1: Botanical and Biological Sources of this compound

Extraction and Purification Techniques for this compound Isolation from Natural Sources

The isolation of this compound from its natural sources involves a series of extraction and purification steps. The general approach begins with the extraction of total alkaloids from the plant material, followed by chromatographic techniques to isolate the specific compound.

A common method for extracting alkaloids from Annona species involves using a solvent such as chloroform (B151607) in an ammoniacal medium with a Soxhlet apparatus. jidps.com For instance, in the case of Annona purpurea roots, the dried and powdered material is subjected to extraction to obtain a total alkaloid extract. researchgate.net Similarly, for Annona foetida branches, dried and powdered material was successively extracted with n-hexane, dichloromethane (B109758) (CH2Cl2), and methanol (B129727) (MeOH). nih.gov The CH2Cl2 extract, being rich in alkaloids, is often subjected to an acid-base extraction to separate the alkaloid fraction. nih.gov

Following the initial extraction, purification is typically achieved through chromatographic methods. Column chromatography using silica (B1680970) gel is a widely employed technique. nih.govresearchgate.net The column is eluted with a gradient of solvents of increasing polarity. For example, a solvent system of n-hexane, ethyl acetate, and methanol in varying ratios has been used to separate the components of the total alkaloid extract from Annona purpurea. researchgate.net In the case of Annona foetida, the alkaloid fraction was subjected to silica gel column chromatography treated with 10% sodium bicarbonate (NaHCO3) and eluted with gradient systems of hexane-CH2Cl2, CH2Cl2-EtOAc, and EtOAc-MeOH. nih.gov The fractions collected from the column are then analyzed, often using thin-layer chromatography (TLC), and those containing the desired compound are combined. nih.gov Preparative TLC can be used for further purification of the isolated fractions. nih.gov

Table 2: Summary of Extraction and Purification Techniques

Quantitative Analysis Methodologies for Natural this compound Extracts

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis of bioactive compounds, including alkaloids like this compound, in plant extracts. dergipark.org.trresearchgate.netjapsonline.com A reversed-phase HPLC system with a photodiode array (PDA) or UV detector is commonly employed. japsonline.comisciii.es

For quantitative analysis, a calibration curve is constructed by running standard solutions of the compound at different concentrations. japsonline.com The peak area of the compound in the sample chromatogram is then compared to the calibration curve to determine its concentration. japsonline.com The method's validity is often confirmed by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). japsonline.com

While specific HPLC methods for the quantitative analysis of this compound are not detailed in the provided search results, general HPLC methodologies for alkaloids in plant extracts are well-established. isciii.esrasayanjournal.co.in These methods typically involve:

Column: A C18 column is frequently used for the separation of alkaloids. japsonline.comisciii.es

Mobile Phase: A gradient elution system is often used, typically consisting of a mixture of an aqueous solution (often with an acid like acetic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. dergipark.org.trjapsonline.com

Detection: Detection is commonly performed using a UV or PDA detector at a wavelength specific to the compound of interest. japsonline.comisciii.es

The structural elucidation and confirmation of isolated alkaloids like this compound are accomplished using spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). nih.gov

Biosynthetic Pathways of Annomontine

Precursor Identification and Elucidation of Biosynthetic Intermediates

The precise biosynthetic pathway of Annomontine has not been fully elucidated through isotopic labeling studies, but plausible precursors and intermediates have been proposed based on its chemical structure and known biochemical reactions. The core of this compound is a β-carboline, a scaffold typically formed via a Pictet-Spengler reaction involving a tryptamine (B22526) derivative and an aldehyde or α-keto acid. researchgate.netresearchgate.net

Research suggests that the biosynthesis of this compound and related compounds likely involves the condensation of a tryptophan-derived amine with a keto-acid derived from arginine or a related amino acid. researchgate.net One proposed pathway postulates that 6-bromotryptamine undergoes a Pictet-Spengler condensation with the α-keto acid that results from the transamination of arginine or homoarginine. researchgate.net Another study identifies L-ornithine as a potential biogenetic precursor for the formation of a related fused tetracyclic β-carboline alkaloid, suggesting its possible involvement in forming the non-tryptophan derived portion of the molecule. cjnmcpu.com

The key reaction leads to the formation of a tetrahydro-β-carboline intermediate, which is a common precursor in the biosynthesis of many β-carboline alkaloids. researchgate.net Subsequent oxidation and cyclization steps would then be required to form the final aromatic pyrimidine-β-carboline structure of this compound.

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

Molecule Type Proposed Compound Name Role in Pathway Supporting Evidence/Hypothesis Citations
Tryptophan-derived Precursor Tryptamine / 6-Bromotryptamine Provides the β-carboline core Structural analysis and proposed Pictet-Spengler reaction. researchgate.net
Amino Acid-derived Precursor α-keto acid of Arginine Provides the pyrimidine (B1678525) ring atoms Proposed Pictet-Spengler condensation partner. researchgate.net
Amino Acid-derived Precursor α-keto acid of Homoarginine Alternative precursor for the pyrimidine ring Proposed Pictet-Spengler condensation partner. researchgate.net
Amino Acid-derived Precursor L-Ornithine Potential precursor for the non-tryptophan portion Identified as a biogenetic precursor for a related tetracyclic β-carboline. cjnmcpu.com
Key Intermediate Tetrahydro-β-carboline derivative Core structure formed after initial condensation A common intermediate in β-carboline alkaloid biosynthesis. researchgate.net

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

While the specific enzymes that catalyze the formation of this compound have not been isolated and characterized, their mechanisms can be inferred from well-understood enzymatic reactions in other alkaloid biosynthetic pathways.

The foundational step is the proposed Pictet-Spengler reaction. In plants, this reaction is typically catalyzed by a Pictet-Spenglerase, such as strictosidine (B192452) synthase, which condenses tryptamine with an aldehyde. biorxiv.org This enzymatic catalysis ensures stereospecificity, which is crucial for the biological activity of the final product. The mechanism involves the formation of a Schiff base between the amine (e.g., tryptamine) and a carbonyl group (an α-keto acid), followed by an intramolecular electrophilic substitution on the indole (B1671886) ring to form the new six-membered ring of the β-carboline system. researchgate.netbiorxiv.org

Other key enzymatic steps would include:

Transamination: The conversion of precursor amino acids like arginine into their corresponding α-keto acids is a critical preliminary step, catalyzed by aminotransferases, which are PLP-dependent enzymes. nih.gov

Oxidation: The tetrahydro-β-carboline intermediate must undergo oxidation to form the fully aromatic β-carboline ring system present in this compound. This is likely carried out by oxidoreductases, possibly flavin-dependent monooxygenases or dioxygenases. ethz.ch

Cyclization/Amidation: The final formation of the pyrimidine ring would require further cyclization and amidation steps, likely involving ligases or synthases that may use ATP to activate intermediates. cam.ac.uk

Genetic Basis of this compound Biosynthesis

The specific genes and gene clusters responsible for this compound biosynthesis have not yet been identified. However, studies of alkaloid production in the Annonaceae family and other plants provide a framework for understanding the likely genetic basis. scielo.brscielo.br The biosynthesis of secondary metabolites like alkaloids is typically encoded by a cluster of genes that includes the core synthases, tailoring enzymes (e.g., oxidases, methyltransferases), regulatory proteins, and transporters. sciopen.com

It is hypothesized that the genes for the this compound pathway are conserved within the Annona genus. scielo.br The evolution of alkaloid biosynthetic pathways in Annonaceae is considered to have ancient origins, suggesting a high degree of conservation and diversification of the underlying genes. scielo.brscielo.br Identifying these genes would likely involve transcriptomic analysis of this compound-producing plant tissues (such as root and trunk bark) to find co-expressed genes that correlate with alkaloid accumulation. ebi.ac.uknih.gov The discovery of the specific gene cluster would be a critical step toward understanding the pathway's evolution and enabling its reconstruction in microbial hosts for biotechnological production.

Regulation of this compound Biosynthesis in Biological Systems

The production of this compound, like other secondary metabolites, is tightly regulated by developmental and environmental cues. In several Annona species, alkaloid biosynthesis is initiated very early in the plant's life cycle, beginning during germination and differentiation. scielo.br The accumulation of these compounds varies significantly between different plant organs, with alkaloids often being more prevalent in the roots and bark, where this compound has been isolated. ebi.ac.ukscielo.br

This differential accumulation points to a sophisticated regulatory network that controls the expression of the biosynthetic genes. This regulation likely occurs at the transcriptional level, involving transcription factors from families such as MYB, bHLH, and WRKY, which are known to control metabolic pathways in response to internal signals (e.g., hormones like jasmonates) and external stresses (e.g., herbivory or pathogen attack). nih.gov The continuous production of these alkaloids throughout the plant's life implies a significant allocation of resources, suggesting they serve an important, ongoing physiological or ecological function for the plant, such as defense. scielo.brscielo.br

Chemoenzymatic and Synthetic Biology Approaches to this compound Production

Given the potential biological activities of this compound, there is considerable interest in developing sustainable and scalable production methods beyond extraction from natural sources. Chemoenzymatic synthesis and synthetic biology offer promising avenues to achieve this goal. beilstein-journals.orgmonash.edu

Chemoenzymatic Synthesis: This approach combines the efficiency of chemical synthesis for creating precursor molecules with the high selectivity of enzymatic catalysis for key transformation steps. mdpi.com Several total chemical syntheses of this compound have been reported, utilizing methods like the Pictet-Spengler and aza-Diels–Alder reactions as key steps. researchgate.net These synthetic routes could be adapted for a chemoenzymatic strategy. For instance, a chemically synthesized, advanced intermediate could be converted into the final product using a specific, yet-to-be-discovered enzyme (e.g., an oxidase or cyclase) to ensure the correct stereochemistry and avoid harsh chemical reagents. kau.edu.sanih.gov

Synthetic Biology: This field aims to engineer microbial "cell factories," such as E. coli or Saccharomyces cerevisiae, for the complete biosynthesis of complex natural products. frontiersin.orgnih.gov Once the genes for the this compound biosynthetic pathway are identified, they could be transferred into a microbial host. anr.fr The host's metabolism would be engineered to provide a high flux of the necessary precursors, like tryptophan and ornithine. biotechrep.ir This approach could enable large-scale, cost-effective production of this compound and also facilitate the creation of novel analogues through "mutasynthesis," where synthetic precursor analogues are fed to the engineered microbes to be incorporated into the final structure. anr.frresearchgate.net The design of such systems represents a significant but achievable goal in modern biotechnology. hudsonlabautomation.com

Chemical Synthesis of Annomontine and Its Analogs

Retrosynthetic Strategies for Annomontine Total Synthesis

Retrosynthetic analysis, a technique for planning organic syntheses, involves breaking down a complex target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For this compound, synthetic strategies are designed to efficiently construct its tetracyclic core. The primary disconnections are typically made at the bonds forming the pyrimidine (B1678525) ring, leading back to a suitably functionalized β-carboline intermediate.

Two prominent retrosynthetic approaches have been established:

Pictet-Spengler-based approach: This strategy disconnects the pyrimidine ring to reveal a key intermediate, 1-acetyl-β-carboline. This precursor can be retrosynthetically simplified further. The β-carboline core itself is envisioned to arise from a Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by ring closure. wikipedia.orgresearchgate.net This is a classic and powerful method for constructing tetrahydro-β-carboline and, by extension, fully aromatic β-carboline systems.

Aza-Diels-Alder-based approach: An alternative disconnection of the pyrimidine ring leads to an indole (B1671886) derivative and a 1,2,4-triazine (B1199460). The core of this strategy relies on an inverse electron demand aza-Diels-Alder reaction. researchgate.net In this cycloaddition, the electron-rich indole 2,3-double bond acts as the dienophile, reacting with the electron-deficient 1,2,4-triazine which serves as the aza-diene. wikipedia.orgrsc.org Subsequent elimination of nitrogen from the bicyclic intermediate forms the pyridine (B92270) ring of the β-carboline skeleton.

These strategies highlight the key building blocks required for this compound synthesis: an indole-containing unit (typically derived from tryptophan or tryptamine) and a C3N fragment to construct the pyrimidine ring.

Methodologies for Stereoselective this compound Synthesis

The core structure of this compound is planar and achiral, meaning it does not have stereogenic centers. Consequently, stereoselective synthesis is not a requirement for the total synthesis of this compound itself. Methodologies focus on the efficient construction of the aromatic, flat-ring system.

However, the principles of stereoselective synthesis become relevant when considering the synthesis of this compound analogs or derivatives that may incorporate chiral centers. rsc.orgumontpellier.fr For instance, if substituents on the β-carboline or pyrimidine rings create stereocenters, enantioselective or diastereoselective methods would be necessary to control the absolute and relative stereochemistry of the final molecule. Such strategies could involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiopure precursors like L-tryptophan. nih.govmdpi.com While not applied to this compound directly, these advanced synthetic techniques are crucial for exploring the chemical space of its potentially chiral analogs.

Protecting Group Strategies in this compound Synthesis

In multi-step organic synthesis, protecting groups are often employed to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. total-synthesis.comorganic-chemistry.orgpressbooks.pub In the context of this compound and indole alkaloid synthesis, the indole nitrogen (N-H) is a common site for protection.

The indole N-H is weakly acidic and can be deprotonated by strong bases or participate in side reactions under certain conditions. While some syntheses of this compound can proceed without N-protection, the synthesis of certain analogs has shown it to be essential. rsc.orgpitt.edu For example, in the synthesis of 2-desaza analogues of this compound, the pyrrole (B145914) nitrogen of the carbazole (B46965) precursor required protection to facilitate the desired reaction cascade. researchgate.net The unprotected intermediate was found to be resistant to the key ring transformation step with guanidine (B92328). Only after protection with a methyl or a 2-(trimethylsilyl)ethoxymethyl (SEM) group could the synthesis proceed to the desired product. researchgate.netnih.gov

The choice of a protecting group is critical and must satisfy several criteria: it should be easy to install, stable to the subsequent reaction conditions, and readily removable in high yield without affecting the rest of the molecule (a concept known as orthogonality). total-synthesis.comjocpr.com

Common Protecting Groups in Indole Alkaloid Synthesis

Protecting Group Abbreviation Common Deprotection Conditions
2-(trimethylsilyl)ethoxymethyl SEM Fluoride source (e.g., TBAF)
Benzyl Bn Hydrogenolysis (e.g., H₂, Pd/C)
p-Toluenesulfonyl Ts (Tosyl) Strong base (e.g., NaOH, SmI₂)

Key Transformations and Reaction Cascades in this compound Synthesis (e.g., Pictet–Spengler, aza-Diels–Alder reactions)

The construction of the this compound scaffold relies on key chemical transformations that efficiently build the fused heterocyclic ring system. Two particularly notable reactions are the Pictet-Spengler reaction and the aza-Diels-Alder reaction. researchgate.net

The Pictet–Spengler reaction is a fundamental transformation in alkaloid synthesis. wikipedia.org It involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine (B22526), a tetrahydro-β-carboline. name-reaction.comnih.gov In one synthetic route to this compound, a derivative of tryptamine is condensed and cyclized to form the β-carboline core, which is then further elaborated to the final product. researchgate.net

The aza-Diels–Alder reaction is a powerful variant of the Diels-Alder cycloaddition where a nitrogen atom is part of the diene or dienophile. wikipedia.orgnih.gov For this compound synthesis, an inverse electron demand aza-Diels-Alder reaction has been employed as a key step. researchgate.net This reaction involves the [4+2] cycloaddition between an electron-deficient aza-diene (a substituted 1,2,4-triazine) and an electron-rich dienophile (the indole 2,3-double bond). This transformation is followed by a retro-Diels-Alder cascade, leading to the expulsion of a stable molecule like nitrogen gas (N₂) and the formation of the aromatic pyridine ring fused to the indole core. rsc.org

Comparison of Key Synthetic Transformations

Reaction Key Bond Formations Role in this compound Synthesis Advantages
Pictet-Spengler C-C and C-N bond formation Constructs the core β-carboline ring system from tryptamine derivatives. wikipedia.orgresearchgate.net High efficiency, direct access to the β-carboline scaffold, well-established methodology. researchgate.net

| Aza-Diels-Alder | C-C and C-N bond formation | Forms the pyridine part of the β-carboline ring via cycloaddition/elimination cascade. researchgate.net | Convergent, allows for late-stage introduction of diversity from different triazine precursors. |

Development of Novel Synthetic Routes to this compound

Research into the synthesis of this compound has led to the development of new and convenient routes that leverage different key reactions to build the molecular framework. One report outlines two distinct and novel approaches for its synthesis, starting from a common tryptamine-derived precursor. researchgate.net

The first route utilizes the classic Pictet-Spengler reaction as its cornerstone. In this pathway, N-benzyloxycarbonyl-L-tryptophan methyl ester is elaborated into a key intermediate that undergoes a Pictet-Spengler cyclization, followed by further transformations to yield 1-acetyl-β-carboline. This intermediate is then condensed with guanidine to construct the final pyrimidine ring, completing the synthesis of this compound.

The second, and more innovative, route employs an inverse electron demand aza-Diels–Alder reaction . researchgate.net This strategy begins with the synthesis of a substituted 1,2,4-triazine. This triazine then reacts with an indole derivative where the 2,3-double bond serves as the dienophile. The cycloaddition reaction proceeds, followed by the extrusion of nitrogen, to directly form the fused pyridine ring of the β-carboline system. This method provides an alternative and elegant entry into the core structure of this compound and related alkaloids.

Semi-synthesis and Derivatization Approaches for this compound Analogs

The synthesis of structural analogs of this compound is crucial for investigating structure-activity relationships and developing new therapeutic agents. nih.gov This can be achieved through total synthesis of the designed analog or through semi-synthesis and derivatization, where the natural product or a late-stage synthetic intermediate is chemically modified. nih.govnih.gov

One significant area of research has been the synthesis of desaza-annomontine analogs , where one of the nitrogen atoms in the β-carboline ring system is replaced by a carbon atom. For instance, 2-desaza-annomontine has been synthesized from 1-acetylcarbazole. researchgate.netnih.gov This synthesis involves the condensation of an N-protected 1-acetylcarbazole with Bredereck's reagent to form an enaminoketone, which is then cyclized with guanidinium (B1211019) carbonate to form the aminopyrimidine ring. A final deprotection step yields the target 2-desaza-annomontine. researchgate.net This work highlights how modifying the core scaffold can lead to compounds with interesting biological profiles.

Computational or in silico design has also been used to propose novel this compound analogs with potential activity against various biological targets. nih.gov These computationally designed structures can then be synthesized to validate the predictions. Derivatization efforts often focus on modifying the substituents on the β-carboline or pyrimidine rings to modulate properties like solubility, potency, and selectivity.

Annomontine Structure Activity Relationship Sar Studies

Design and Synthesis of Annomontine Derivatives for SAR Probing

The core of this compound SAR studies lies in the rational design and synthesis of novel analogues. nih.gov Researchers have developed various synthetic strategies to create libraries of this compound derivatives, enabling a thorough exploration of the chemical space around the parent molecule. researchgate.netacs.orgresearchgate.net

One notable approach involves the design of diversely functionalized this compound analogues based on the β-carboline skeleton. nih.gov For instance, a study focused on designing 23 new this compound analogues with varied substituents to investigate their potential as antiviral agents. nih.govnih.govresearchgate.net The synthesis of these derivatives often employs established organic chemistry reactions, such as the Pictet-Spengler and aza-Diels-Alder reactions, to construct the core β-carboline structure. researchgate.net Modifications are then introduced at different positions of the this compound molecule.

Another synthetic route involves the creation of hybrid molecules. For example, harmiquins, which are hybrids of the β-carboline alkaloid harmine (B1663883) and 4-amino-7-chloroquinoline, were synthesized to explore their antimalarial potential. dntb.gov.ua This strategy of combining pharmacophores from different bioactive molecules is a powerful tool in drug discovery. dntb.gov.ua

The synthesis of these derivatives is often a multi-step process. For example, the synthesis of some β-carboline derivatives involves the initial protection of certain functional groups, followed by oxidation and then reaction with various amines to introduce diversity. mdpi.com The characterization of these newly synthesized compounds is typically achieved using spectroscopic techniques like NMR, IR, and mass spectrometry. jmchemsci.comresearchgate.net

Functional Group Modifications and Their Impact on this compound Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of various functional groups. researchgate.netashp.org SAR studies have revealed that even minor modifications to the this compound structure can lead to significant changes in biological efficacy. oncodesign-services.com

For example, in the context of anti-leishmanial activity, substitutions on the phenyl ring of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives, a related β-carboline structure, were found to be crucial. nih.gov Specifically, para-substitution with methoxy (B1213986) and chloro groups, and ortho-substitution with a methyl group, favored anti-leishmanial activity. nih.gov

In another study focusing on insecticidal activity against Culex pipiens larvae, a series of pyrrolinone and hydrazone derivatives containing a benzo[h]quinoline (B1196314) core were synthesized. researchgate.net The SAR analysis highlighted the significant impact of different functional groups on their insecticidal potency. researchgate.net

The introduction of amide or chalcone (B49325) groups at the C2 and/or C3 positions of the indole (B1671886) ring system, a core component of the β-carboline structure, has been associated with anticancer and anti-coronavirus activities. nih.gov The presence of different functional groups at the N1 position can impart anti-inflammatory and antifungal properties. mdpi.com

A study on the trypanocidal activity of this compound and related alkaloids against Trypanosoma cruzi showed that O-methylmoschatoline was more active than this compound, suggesting that the specific pattern of methoxy groups on the aporphine (B1220529) ring influences activity. researchgate.net

Below is a data table summarizing the biological activities of selected this compound derivatives and related β-carbolines.

Compound/Derivative ClassModificationBiological ActivityTarget/OrganismKey Findings
9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives Para-substitution with methoxy or chloro groups; ortho-substitution with a methyl group.Anti-leishmanialL. donovaniThese substitutions favored potent inhibition of promastigotes and amastigotes. nih.gov
Pyrrolinone and hydrazone derivatives of benzo[h]quinoline Varied functional groups on the core structure.InsecticidalCulex pipiens larvaeFunctional group modifications significantly impacted insecticidal potency. researchgate.net
Indole derivatives Amide or chalcone groups at C2/C3 positions.Anticancer, Anti-coronavirusVariousThe presence of these groups is linked to these specific biological activities. nih.gov
O-methylmoschatoline Different methoxy group pattern compared to this compound.TrypanocidalTrypanosoma cruziShowed higher activity than this compound against epimastigote forms. researchgate.net
Harmiquins Hybrid of harmine and 4-amino-7-chloroquinoline.AntimalarialPlasmodium falciparumExhibited potent antimalarial activity against both sensitive and resistant strains. dntb.gov.ua

Stereochemical Influence on this compound Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug molecule. numberanalytics.com For chiral molecules like many this compound derivatives, different stereoisomers can exhibit varying levels of potency, efficacy, and even different pharmacological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. numberanalytics.com

In the broader context of β-carboline derivatives, studies on related chiral compounds have demonstrated the critical role of stereochemistry. For instance, in a study of 3-Br-acivicin isomers and their derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity. nih.gov This suggests a stereoselective uptake mechanism, possibly mediated by an L-amino acid transport system. nih.gov While the direct influence of stereochemistry on this compound's specific activities is an area requiring more focused research, the principles derived from similar structures are highly relevant. The preferential formation of one stereoisomer over another during synthesis is a key goal in medicinal chemistry to produce more effective and specific therapeutic agents. numberanalytics.com

Computational Chemistry Approaches in this compound SAR (e.g., Molecular Docking)

Computational chemistry, particularly molecular docking, has become an indispensable tool in the SAR studies of this compound and its derivatives. nih.govmdpi.com These in-silico methods allow researchers to predict and analyze the binding interactions between a ligand (the this compound derivative) and its biological target at the molecular level. jmchemsci.com

One significant application of molecular docking in this compound research was the investigation of its potential against SARS-CoV-2. nih.govnih.gov In one study, 23 novel this compound analogues were designed and their binding affinities to multiple SARS-CoV-2 targets, including the main protease (Mpro), were evaluated using molecular docking. nih.govresearchgate.net The results indicated that many of the designed derivatives had a higher predicted binding affinity compared to the standard drug, hydroxychloroquine. nih.govnih.gov The docking scores were used to rank the potential efficacy of the derivatives, with compounds P3U, P3V, and P3A showing the most promise. nih.gov

Molecular docking studies have also been employed to understand the insecticidal activity of this compound-related compounds. researchgate.net For instance, the binding of benzo[h]quinoline derivatives to mosquito neuroreceptors like acetylcholinesterase (AChE) was simulated, and the results supported the experimental bioassay data, showing a strong correlation between binding affinity and insecticidal efficacy. researchgate.net

These computational approaches not only help in rationalizing the observed biological activities but also guide the design of new, more potent derivatives by identifying key interactions that can be optimized. oncodesign-services.com The process typically involves preparing the 3D structures of both the ligands and the target protein, defining a binding site, and then using a scoring function to evaluate the best binding poses. mdpi.com

Below is a data table summarizing the findings from molecular docking studies on this compound derivatives.

Derivative/CompoundTarget ProteinDocking Score (unit)Key Findings
This compound Analogues (P3U, P3V, P3A) SARS-CoV-2 Mpro, ACE2, Spike ProteinLigE Score (comparative)Showed higher predicted binding affinity than hydroxychloroquine. nih.gov
Benzo[h]quinoline derivative (pyrrolinone 6) Acetylcholinesterase (AChE)Not specifiedStrong and stable binding predicted, correlating with high insecticidal activity. researchgate.net
This compound Derivatives SARS-CoV-2 MproNot specifiedDemonstrated potential for binding to various SARS-CoV-2 proteins. chapman.edu

Pharmacophore Elucidation of this compound

Pharmacophore modeling is a crucial step in understanding the SAR of this compound. thieme-connect.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. acs.org By identifying the pharmacophore of this compound for a particular activity, medicinal chemists can design new molecules that retain these key features while having improved properties. gardp.org

For β-carboline alkaloids in general, pharmacophore models have been developed for various biological targets. For example, in the context of GABAA/Benzodiazepine (B76468) receptor subtypes, ligand-mapping approaches have been used to create pharmacophore/receptor models. acs.org These models help in designing compounds with specific affinities for different receptor subtypes.

While a specific, universally accepted pharmacophore for all of this compound's activities has not been fully elucidated, SAR and computational studies provide significant clues. The β-carboline core is undoubtedly a central feature. The nature and position of substituents on the pyrimidine (B1678525) ring and the β-carboline system are critical for modulating activity. For instance, in the context of anti-leishmanial activity, the pharmacophoric features would likely include the tricyclic β-carboline scaffold, a substituted phenyl group at position 1, and a methyl group at position 9. nih.gov

The development of a comprehensive pharmacophore model for this compound would require integrating data from a wide range of active and inactive analogues, which remains an active area of research.

Molecular and Cellular Mechanisms of Annomontine Action

Identification of Molecular Targets of Annomontine

Research has identified several key proteins and receptors that directly interact with this compound and its analogs, influencing their cellular functions.

This compound and its derivatives have been shown to interact with and inhibit a range of protein kinases. A derivative of this compound, 2-desaza-annomontine (also known as C81), is a potent inhibitor of several kinases. nih.gov The kinases inhibited by C81 include CDC2-like kinases (CLKs) such as CLK1 and CLK4, dual-specificity regulated kinase 2 (DYRK2), and Pim3 proto-oncogene (PIM3). nih.govresearchgate.net Further studies have shown that pyrimidylcarbazole derivatives, related to this compound, exhibit significant activity against DYRK2. uni-muenchen.de

The interaction between a ligand and a protein can be described by binding kinetics, which involves the rates of association (k_on) and dissociation (k_off) of the ligand-protein complex. physicallensonthecell.org The ratio of these rates determines the equilibrium dissociation constant (Kd), a measure of binding affinity. While specific kinetic data for this compound binding to all its targets are not extensively detailed in the available literature, the inhibitory actions imply effective binding to the active sites of these kinases. The study of drug-protein binding kinetics often utilizes models analogous to the Michaelis-Menten equation for enzyme kinetics. youtube.com

Table 1: Kinases Targeted by this compound and its Derivatives

Kinase Family Specific Kinase Compound Effect Reference
CDC2-like kinases (CLKs) CLK1, CLK4 2-desaza-annomontine (C81) Inhibition nih.govresearchgate.net
Dual-specificity regulated kinases (DYRKs) DYRK2 2-desaza-annomontine (C81) Inhibition nih.govresearchgate.net
DYRK2 Pyrimidylcarbazole derivatives Inhibition uni-muenchen.de

This table is interactive. Click on the headers to sort the data.

The primary enzymatic targets of this compound and its analogs identified to date are protein kinases, particularly the CDC2-like kinases (CLKs). nih.govnih.gov The inhibition of CLKs by 2-desaza-annomontine (C81) has been shown to be a key mechanism behind its anti-angiogenic effects. nih.govnih.gov CLKs are dual-specificity kinases known for their role in phosphorylating serine/arginine-rich (SR) proteins, which is a critical step in the assembly of the spliceosome and the regulation of pre-mRNA splicing. nih.govnih.gov By inhibiting CLKs, this compound derivatives can interfere with these fundamental cellular processes. An analog of this compound has also been identified as an inhibitor of Plasmodium falciparum CLKs, demonstrating antimalarial activity. nih.gov

In addition to CLKs, this compound derivatives have demonstrated inhibitory activity against other kinases such as DYRK2 and PIM3. nih.govresearchgate.net The broad-spectrum kinase inhibitory profile of this compound derivatives suggests their potential to affect multiple cellular pathways simultaneously.

This compound has been shown to interact with specific receptor binding sites, modulating their activity.

Aryl Hydrocarbon Receptor (AhR): this compound is a natural stimulator of the human Aryl Hydrocarbon Receptor (AhR). medicinacomplementar.com.brebi.ac.ukresearchgate.net AhR is a ligand-activated transcription factor that regulates the expression of various genes, including those for cytochrome P450 (CYP1) family enzymes. medicinacomplementar.com.brnih.gov Studies have shown that this compound can increase AhR-driven reporter gene activity and the expression of AhR target genes in a dose- and time-dependent manner. ebi.ac.ukresearchgate.net This activation of AhR signaling was confirmed by the fact that the effect was absent in AhR-deficient cells. medicinacomplementar.com.brebi.ac.ukresearchgate.net

This compound-Mediated Signaling Pathway Modulation

The interaction of this compound with its molecular targets leads to the modulation of complex intracellular signaling pathways, affecting various cellular functions.

The inhibition of CLKs by the this compound derivative C81 has significant downstream consequences, most notably on the WNT/β-catenin signaling pathway and the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov

WNT/β-catenin Pathway: C81 has been shown to inhibit the WNT/β-catenin signaling cascade. nih.govnih.gov This pathway is crucial for a multitude of cellular processes, including cell proliferation and differentiation. researchgate.netfrontiersin.org The inhibition of CLKs by C81 contributes to the reduction of WNT/β-catenin pathway activity. nih.gov

VEGFR2 Expression: A key downstream effect of CLK inhibition by C81 is the reduction of both mRNA and protein expression of VEGFR2. nih.govnih.gov VEGFR2 is the main receptor for VEGF-A and a critical mediator of angiogenesis. nih.gov The reduction in VEGFR2 expression is partly a consequence of the diminished WNT/β-catenin pathway activity, as activation of this pathway has been shown to induce VEGFR2 expression. nih.gov The ultimate result of reduced VEGFR2 expression is the impairment of angiogenesis-related activities in endothelial cells. nih.govnih.gov Downstream signaling from VEGFR2, including the MAPK and PKB/AKT pathways, is consequently also reduced. nih.gov

The signaling pathways modulated by this compound are known to engage in extensive crosstalk with other cellular networks. For instance, the WNT/β-catenin pathway has known interactions with the NF-κB signaling pathway, which is a central regulator of inflammation. frontiersin.org Over-activation of the WNT/β-catenin pathway can lead to the enhancement of NF-κB transactivation. frontiersin.org Given that a derivative of this compound, C81, has been shown to inhibit inflammatory processes, it is plausible that its modulation of the WNT/β-catenin pathway contributes to these anti-inflammatory effects through crosstalk with networks like NF-κB. orcid.org

Furthermore, the Aryl Hydrocarbon Receptor (AhR) pathway, which is activated by this compound, has complex interactions with various signaling pathways, including those involved in immune response and cell cycle control. medicinacomplementar.com.br The ability of this compound to activate AhR suggests it may influence a broad range of cellular functions through the receptor's extensive signaling network.

Cellular Responses to this compound Exposure in In Vitro Models

In vitro studies provide a foundational understanding of how a compound affects cells in a controlled environment. For this compound, much of the detailed cellular response data comes from studies on its synthetic derivative, 2-Desaza-annomontine (C81), as direct research on this compound itself is not extensively available in the current literature.

Direct experimental evidence detailing the effects of this compound on cell cycle regulation is currently lacking. However, studies on its derivative, 2-Desaza-annomontine (C81), have provided insights into potential mechanisms. In experiments using Human Umbilical Vein Endothelial Cells (HUVECs), C81 was found to inhibit proliferation. nih.gov Analysis via flow cytometry, a technique used to measure cellular DNA content, revealed that C81 treatment was associated with a cell cycle arrest at the G0/G1 stage. nih.govwikipedia.org At higher concentrations, an additional arrest in the G2 phase was observed. nih.gov These findings for the derivative suggest a potential area for future investigation into this compound's own capacity to modulate the cell cycle.

Table 1: Effect of 2-Desaza-annomontine (C81) on Cell Cycle in HUVECs

Cell LineCompoundObserved EffectMethod
HUVEC2-Desaza-annomontine (C81)Arrest in G0/G1 phase; additional G2 arrest at higher concentrations. nih.govFlow Cytometry with Propidium Iodide Staining. nih.govcaister.com

There is currently no direct published research confirming the induction of apoptosis or necrosis by the parent compound this compound. Apoptosis is a form of programmed cell death crucial for tissue homeostasis, while necrosis is a form of cell injury resulting in the premature death of cells in living tissue by autolysis. mdpi.comresearchgate.net

Insights can be drawn from its derivative, 2-Desaza-annomontine (C81). In studies with HUVECs, flow cytometry analysis following staining with a hypotonic fluorochrome solution indicated that C81 treatment led to DNA degradation associated with apoptosis. nih.gov This was characterized by a cell population with lower fluorescence intensity than that typical for cells in the G0/G1 phase. nih.gov Distinguishing between apoptotic and necrotic cell death can be achieved using combined staining methods, such as with annexin (B1180172) V and 7-amino-actinomycin D (7-AAD), which identify apoptotic cells (annexin V+/7-AAD-) and secondary necrotic cells (annexin V+/7-AAD+). nih.gov However, such specific analyses have not been reported for this compound itself.

Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis, which can be modulated for therapeutic benefit. assaygenie.comabcam.com At present, there are no specific studies demonstrating that this compound modulates autophagy. The autophagy pathway involves multiple stages, including initiation, nucleation, elongation of a phagophore to form an autophagosome, and subsequent fusion with a lysosome for degradation. abcam.comresearchgate.net While other marine alkaloids have been shown to induce autophagy, this specific cellular response has not yet been documented for this compound or its close derivatives.

The ability of cancer cells to migrate and invade surrounding tissues is a key aspect of metastasis. mdpi.com Direct studies on the effect of this compound on these processes are not available. However, research on its derivative, 2-Desaza-annomontine (C81), shows significant inhibitory effects on endothelial cell migration. In in vitro scratch assays with HUVECs, C81 reduced chemokinetic migration. nih.gov Furthermore, using a Boyden chamber setup, C81 was shown to inhibit HUVEC migration toward a chemoattractant. nih.gov These anti-migratory effects are linked to the compound's ability to impede angiogenesis (the formation of new blood vessels), a process heavily reliant on endothelial cell migration and proliferation. nih.govresearchgate.net

Table 2: Effect of 2-Desaza-annomontine (C81) on Cellular Migration

Cell LineAssay TypeCompoundObserved Effect
HUVECScratch Assay (Chemokinesis)2-Desaza-annomontine (C81)Reduced cellular migration. nih.gov
HUVECBoyden Chamber (Chemotaxis)2-Desaza-annomontine (C81)Inhibited migration towards a chemoattractant. nih.gov

Subcellular Localization and Trafficking of this compound

The subcellular localization of a compound is critical to its mechanism of action. um.es For this compound, its primary documented interaction is with the Aryl Hydrocarbon Receptor (AhR). ebi.ac.uk In its inactive state, AhR resides in the cytoplasm as part of a protein complex. patsnap.com Upon binding by a ligand, such as this compound, the AhR-ligand complex translocates into the nucleus. patsnap.commdpi.com In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences, known as xenobiotic response elements (XREs), to regulate gene transcription. patsnap.commdpi.com This indicates a clear cytoplasmic-to-nuclear trafficking pathway for the this compound-activated AhR complex. Specific studies using methods like fluorescent protein fusions to precisely map the localization of this compound itself within different cellular compartments have not been published.

Omics-Based Approaches to Elucidate this compound Mechanisms (e.g., Proteomics, Transcriptomics)

Omics technologies, such as transcriptomics (studying RNA transcripts) and proteomics (studying proteins), provide a global view of cellular responses to a compound. mdpi.comnih.govembl.org

For this compound, transcriptomic-level data exists in the context of its function as an AhR agonist. Studies in human hepatoma cells and keratinocytes have shown that this compound increases AhR-driven reporter gene activity. ebi.ac.uk More specifically, it induces the expression of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1). ebi.ac.uknih.gov This demonstrates a clear, measurable effect of this compound on the transcriptome via the AhR signaling pathway.

While comprehensive proteomic analyses for this compound are not available, research on its derivative, 2-Desaza-annomontine (C81), has utilized transcriptomics. RNA-Sequencing (RNA-Seq) was performed on HUVECs treated with C81 to identify affected pathways. This analysis revealed that C81 treatment led to a reduction in the mRNA expression of VEGF receptor 2 (VEGFR2), a key protein in angiogenesis. nih.gov This finding from a derivative highlights the utility of omics approaches in generating mechanistic hypotheses that warrant further investigation for the parent compound, this compound.

Table 3: Summary of Omics-Based Findings

CompoundOmics ApproachCell Line/ModelKey Findings
This compoundTranscriptomics (Reporter Gene Assay)Human Hepatoma Cells, KeratinocytesIncreased AhR-driven reporter gene activity; induced expression of AhR target genes (e.g., CYP1A1). ebi.ac.uk
2-Desaza-annomontine (C81)Transcriptomics (RNA-Seq)HUVECReduced mRNA expression of VEGFR2. nih.gov

Biological Activities of Annomontine in Pre Clinical Research Models

In Vitro Biological Activity Profiling of Annomontine

The in vitro biological activities of this compound and its derivatives have been investigated through a variety of cell-based and biochemical assays.

Cell-based assays have been instrumental in identifying the potential of this compound against infectious diseases and cancer.

Anti-malarial and Anti-leishmanial Activity: While research into the direct anti-malarial and anti-leishmanial activities of purified this compound is ongoing, studies on related compounds and extracts from the Annona genus, where this compound is found, show promise. For instance, an essential oil extract of Annona squamosa demonstrated inhibitory effects against the erythrocytic stages of Plasmodium falciparum and both epimastigote and trypomastigote forms of Trypanosoma cruzi. nih.govmdpi.com Extracts from Annona muricata have also shown activity against various Leishmania species. nih.gov Furthermore, a study on synthetic chloroquine (B1663885) hybrids highlighted their potential as leishmanicidal agents, suggesting that compounds with similar structural features to this compound could possess anti-parasitic properties. nih.gov

Cytotoxic in Cancer Cell Lines: The cytotoxic effects of this compound and related compounds have been evaluated in several human tumor cell lines. A study on annopurpuricins, isolated from the roots of Annona purpurea where this compound is also present, showed significant antiproliferative activity against MSTO-211H (biphasic mesothelioma), HeLa (cervix adenocarcinoma), and HepG2 (liver hepatocellular carcinoma) cell lines. mdpi.com Notably, annopurpuricin A was found to be significantly more potent than the reference compound, camptothecin, in HeLa and HepG2 cells. mdpi.com This suggests that compounds from A. purpurea, including potentially this compound, warrant further investigation for their anti-cancer properties.

Anti-SARS-CoV-2 Activity (In Silico): An in-silico study explored the potential of this compound analogues as inhibitors of SARS-CoV-2. researchgate.net Through molecular docking analysis, 23 novel this compound derivatives were designed and evaluated against multiple viral targets. researchgate.net The results indicated that a majority of these derivatives exhibited a higher binding affinity to the target proteins compared to hydroxychloroquine, a drug that was initially considered for COVID-19 treatment. researchgate.net This computational study provides a basis for the future synthesis and experimental validation of this compound-based compounds against SARS-CoV-2. researchgate.net

Biochemical assays have provided insights into the molecular mechanisms underlying the biological activities of this compound derivatives, particularly their interaction with kinases.

Kinase Inhibition Assays: A derivative of this compound, 2-desaza-annomontine (C81), has been identified as an inhibitor of several kinases. probechem.comnih.gov Kinase inhibition assays revealed that C81 potently binds to and inhibits CDC2-like kinases (CLKs), specifically CLK1 and CLK4, with IC50 values of 3.5 µM and 0.8 µM, respectively. probechem.comnih.gov It also showed inhibitory activity against dual-specificity regulated kinase 2 (DYRK2) and Pim-3 proto-oncogene (PIM3). nih.gov These assays are crucial for understanding how this compound derivatives exert their effects at a molecular level. reactionbiology.compromega.com.au

DerivativeTarget KinaseIC50 Value
2-desaza-annomontine (C81)CLK13.5 µM probechem.comnih.gov
2-desaza-annomontine (C81)CLK40.8 µM probechem.comnih.gov
2-desaza-annomontine (C81)DYRK26.1 µM probechem.com
2-desaza-annomontine (C81)PIM36.3 µM probechem.com

Phenotypic screening allows for the discovery of compounds that induce a particular biological effect without prior knowledge of the specific molecular target. While specific phenotypic screening library data for this compound is not detailed in the provided search results, the diverse biological activities identified through other assays suggest its potential as a hit in phenotypic screens for various therapeutic areas. enamine.net The chemophenetic analysis of Annona emarginata morphotypes, which produce different alkaloid profiles including those related to this compound, highlights how variations in specialized metabolites can be linked to distinct biological characteristics, a concept central to phenotypic screening. researchgate.net

This compound Activity in Ex Vivo Tissue Models

Ex vivo models provide a bridge between in vitro and in vivo research, allowing for the study of compounds in the context of intact tissues.

Mouse Aortic Ring Model: The anti-angiogenic activity of 2-desaza-annomontine (C81) was demonstrated in a mouse aortic ring assay. nih.govresearchgate.net This ex vivo model, which is widely used to study the formation of new blood vessels, showed that C81 inhibited sprouting from vascular endothelial growth factor A (VEGF-A)-activated murine aortic rings. nih.govresearchgate.netnih.govwindows.net This finding supports the anti-angiogenic potential of this compound derivatives. springernature.com

This compound Efficacy in Non-Human In Vivo Disease Models

In vivo studies in animal models are crucial for evaluating the physiological effects and therapeutic potential of a compound.

Rodent Models of Anxiety: this compound has been investigated for its anxiolytic effects in rodent models. mdpi.com Studies have shown that certain alkaloids can modulate anxiety-related behaviors in mice. researchgate.net While the specific outcomes of this compound in these models are not detailed in the provided results, its characterization as having anxiolytic effects suggests positive findings in these behavioral paradigms. mdpi.comnih.gov

Rodent Models of Angiogenesis: The anti-angiogenic efficacy of 2-desaza-annomontine (C81) was confirmed in a laser-induced choroidal neovascularization (CNV) model in mice. nih.govresearchgate.netnih.gov Intravitreal administration of C81 significantly reduced vessel leakage and pathological CNV, indicating its potential for treating diseases characterized by excessive angiogenesis. nih.govnih.gov

The design and methodology of animal studies are critical for obtaining reliable and translatable results. wellbeingintlstudiesrepository.orgnih.gov

Angiogenesis Model Methodology: In the murine laser-induced CNV model, Bruch's membrane was ruptured using a laser to induce angiogenesis. nih.gov The effects of intravitreally administered C81 were then assessed by measuring vessel leakage via fundus fluorescein (B123965) angiography. nih.gov

Anxiety Model Methodologies: Standard rodent models of anxiety typically involve exposing the animals to novel or aversive environments and measuring their exploratory behavior. nih.gov The specific models used for this compound are not detailed but would likely involve paradigms such as the elevated plus-maze or light-dark box. researchgate.net

General Considerations: The selection of appropriate animal models, such as specific mouse strains for malaria research, is crucial. mdpi.com Furthermore, adherence to rigorous methodological standards, including randomization and blinding, is essential to minimize bias and improve the reliability of findings in animal research. nih.govuece.br The development of new approach methodologies (NAMs) is also being encouraged to complement and, where possible, replace traditional animal testing. norecopa.nowashington.edu

Biological Endpoints in this compound Pre-clinical Studies

Preclinical investigations of this compound and its derivatives have utilized a variety of biological endpoints to assess their efficacy and mechanism of action. These endpoints serve as measurable indicators of the compound's effect on biological processes. nih.govmassbio.org

In cancer research, common endpoints include:

Cell Viability and Proliferation: Assays such as the MTT assay are used to determine the cytotoxic effects of this compound on cancer cell lines. frontiersin.orgnih.gov For instance, a derivative of this compound, 2-desaza-annomontine (C81), has been shown to reduce the viability of various cancer cells. nih.gov

Apoptosis and Cell Cycle Arrest: Flow cytometry and molecular analyses are employed to investigate whether this compound induces programmed cell death (apoptosis) or halts the cell cycle at specific phases (e.g., G1 or G2/M). nih.govnih.govmdpi.commdpi.com Studies on related alkaloids from the Annona species have shown the induction of apoptosis and cell cycle arrest in colon and breast cancer cells. nih.govmdpi.com

Angiogenesis: The formation of new blood vessels, a critical process for tumor growth, is a key endpoint. nih.gov In vivo models like the laser-induced choroidal neovascularization model in mice and ex vivo models such as the mouse aortic ring assay are used to evaluate the anti-angiogenic potential of this compound derivatives. nih.gov

Signal Transduction Pathways: Research has focused on the effect of this compound derivatives on specific signaling pathways involved in cancer progression. For example, the inhibition of CDC2-like kinases (CLKs) and the resulting reduction in Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) expression is a significant finding. nih.gov This is often assessed by measuring the phosphorylation status of key proteins in pathways like the WNT/β-catenin and MAPK pathways. nih.gov

Gene and Protein Expression: The modulation of genes and proteins involved in cell survival, apoptosis, and angiogenesis is a crucial endpoint. nih.gov Techniques like quantitative PCR and western blotting are used to measure changes in the expression of proteins such as Bax, Bcl-2, and caspases. nih.govmdpi.com

In the context of neuroscience, the primary endpoints revolve around behavioral and neurochemical changes:

Anxiolytic-like Effects: The elevated plus-maze test in mice is a standard behavioral model used to assess the anxiety-reducing potential of compounds like this compound. researchgate.net Key measurements include the time spent in and the number of entries into the open arms of the maze. researchgate.net

Motor Coordination and Locomotor Activity: Tests like the rotarod and open-field tests are used to rule out sedative or motor-impairing effects that could confound the results of anxiety models. researchgate.net

Receptor Binding: Investigating the interaction of this compound with specific neurotransmitter receptors, such as the GABA-A receptor, is a critical endpoint to elucidate its mechanism of action. researchgate.net

The table below summarizes the key biological endpoints used in preclinical studies of this compound and its derivatives.

Research Area Biological Endpoint Model/Assay Used Key Findings
Oncology Cell ViabilityMTT AssayThis compound derivatives reduce cancer cell viability. nih.gov
ApoptosisFlow Cytometry, Western BlotInduction of programmed cell death in cancer cells. nih.govmdpi.com
Cell Cycle ArrestFlow CytometryHalting of the cell cycle at specific phases. nih.govmdpi.com
AngiogenesisMouse Aortic Ring Assay, Choroidal Neovascularization ModelInhibition of new blood vessel formation. nih.gov
Signal TransductionWestern Blot, Kinase AssaysInhibition of key signaling pathways like WNT/β-catenin and VEGFR2. nih.gov
Neuroscience Anxiolytic-like EffectsElevated Plus-MazeThis compound increases open-arm exploration, suggesting anxiety reduction. researchgate.net
Motor ActivityRotarod, Open-Field TestThis compound did not significantly affect motor coordination or locomotion. researchgate.net
Receptor InteractionFlumazenil AntagonismThe anxiolytic effects of this compound are likely mediated by the GABA-A receptor. researchgate.net

Comparative Efficacy of this compound in Various Animal Models

The comparative efficacy of this compound and its derivatives has been evaluated across different preclinical animal models, providing insights into its potential therapeutic applications.

In oncology, the derivative 2-desaza-annomontine (C81) has demonstrated anti-angiogenic effects in multiple models. nih.gov In a laser-induced choroidal neovascularization (CNV) mouse model, which mimics aspects of wet age-related macular degeneration, intravitreal administration of C81 significantly reduced the area of neovascularization. nih.gov This in vivo finding was corroborated by ex vivo studies using a mouse aortic ring assay, where C81 inhibited VEGF-driven neovessel formation. nih.gov These studies collectively suggest that C81's anti-angiogenic properties are robust across different models of pathological blood vessel growth.

In the realm of neuroscience, this compound itself has been evaluated for its anxiolytic-like properties in mice using the elevated plus-maze model. researchgate.net Its efficacy was found to be dose-dependent, with higher doses leading to a more significant increase in the time spent and entries into the open arms, comparable to the effects of the known anxiolytic drug diazepam. researchgate.net Importantly, to ensure that this effect was not due to a general increase in motor activity, this compound was also tested in an open-field test and a rotarod test for motor coordination. researchgate.net In these models, this compound did not produce significant changes in locomotor activity or motor coordination, suggesting its effects in the elevated plus-maze are specific to anxiety-like behavior rather than a result of motor stimulation or impairment. researchgate.net The anxiolytic-like effects were blocked by flumazenil, an antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor, providing a mechanistic comparison to benzodiazepine drugs. researchgate.net

The table below provides a comparative overview of the efficacy of this compound and its derivatives in different animal models.

Compound Animal Model Disease/Condition Modelled Key Efficacy Findings Reference
2-Desaza-annomontine (C81)Laser-induced Choroidal Neovascularization (Mouse)Wet Age-Related Macular Degeneration/AngiogenesisReduced choroidal neovascularization. nih.gov
2-Desaza-annomontine (C81)Mouse Aortic Ring Assay (ex vivo)AngiogenesisInhibited VEGF-driven neovessel sprouting. nih.gov
This compoundElevated Plus-Maze (Mouse)AnxietyIncreased exploration of open arms, indicating anxiolytic-like effects. researchgate.net
This compoundOpen-Field Test (Mouse)General Locomotor ActivityNo significant effect on locomotor activity. researchgate.net
This compoundRotarod Test (Mouse)Motor CoordinationNo significant effect on motor coordination. researchgate.net

These comparative studies across different preclinical models are crucial for building a comprehensive understanding of the pharmacological profile of this compound and its derivatives, and for guiding future clinical development.

Analytical and Characterization Methodologies for Annomontine Research

X-ray Crystallography for Annomontine Structural Analysis

The structure of this compound's close derivative, methoxythis compound, was definitively confirmed through single-crystal X-ray diffraction analysis. researchgate.net This analysis provided the foundational data for understanding the novel class of 1-(2′-aminopyrimidin-4-yl)-β-carboline alkaloids. researchgate.net While the structure of this compound itself was primarily deduced through spectral analysis, the X-ray data from its methoxy (B1213986) derivative corroborated the proposed structure for the entire class. researchgate.net

The process of X-ray crystallography involves directing a beam of X-rays onto a single, high-quality crystal. anton-paar.com The crystal lattice diffracts the X-rays into a specific pattern of spots. wikipedia.org By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, which in turn reveals the precise positions of the atoms. wikipedia.org

Although direct X-ray crystallographic data for this compound itself is not detailed in the provided search results, the successful use of this technique for its derivative underscores its importance in confirming the novel pyrimidine-β-carboline scaffold. researchgate.net Theoretical molecular orbital calculations have been used in conjunction with X-ray data for similar pyrimidine (B1678525) structures to establish energy-minimized conformations, though intermolecular interactions in the crystal can lead to differences between calculated and experimental data. researchgate.net

Hyphenated Techniques for Complex this compound Matrices (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures like plant extracts. ijpsjournal.comnih.govajrconline.orgchemijournal.com They offer enhanced sensitivity, selectivity, and the ability to identify and quantify compounds in a single run. ijpsjournal.comchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in the analysis of Annonaceae alkaloids, including this compound. nih.gov This technique combines the separation power of GC with the identification capabilities of MS. ijpsjournal.com A GC-MS protocol was developed using a library of over 20 polycyclic aromatic alkaloids from this plant family. nih.gov The method proved to be a fast and powerful tool for the unambiguous identification of known alkaloids, with this compound showing a clear molecular ion peak that was also the base peak, simplifying its identification. nih.gov The chemical profiles of extracts containing this compound have been obtained using GC-MS. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS) , is another powerful hyphenated technique frequently used in natural product analysis. nih.govnih.gov It is especially suited for less volatile or thermally labile compounds that are not amenable to GC. nih.gov LC-MS/MS provides structural information through the fragmentation of molecular ions, which is invaluable for identifying compounds in complex matrices. nih.gov While specific LC-MS/MS studies focusing solely on this compound were not prevalent in the search results, the technique is widely applied to the analysis of alkaloids and other constituents in Annona species. pusan.ac.krnih.govscirp.orgresearchgate.netnih.gov For instance, LC-MS/MS analysis of Annona muricata fruit extracts led to the identification of 388 components, including alkaloids. nih.gov The use of tandem mass spectrometry (MS-MS) is particularly crucial as it provides fragmentation patterns that help elucidate the structure of the compounds detected. nih.gov

The integration of these hyphenated techniques is fundamental for modern phytochemical analysis, from the initial screening of crude extracts to the quality control of herbal products and metabolomic studies. nih.govnih.gov

Potential Research Applications and Future Directions for Annomontine

Annomontine as a Research Tool for Biological Pathway Elucidation

This compound and its derivatives have proven to be valuable tools for dissecting intricate biological pathways. A notable example is the synthetic derivative 2-desaza-annomontine (C81), which has been instrumental in clarifying the mechanisms of angiogenesis. nih.gov Research has shown that C81 impedes angiogenesis by inhibiting CDC2-like kinases (CLKs) and the WNT/β-catenin signaling pathway. nih.gov This inhibition leads to a reduction in the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. nih.gov

The effects of C81 on angiogenesis-related activities were demonstrated in multiple models:

In vivo: C81 reduced choroidal neovascularization in a laser-induced mouse model. nih.gov

Ex vivo: It inhibited sprouting from VEGF-A-activated murine aortic rings. nih.gov

In vitro: C81 reduced the migration, proliferation, and sprouting of human umbilical vein endothelial cells (HUVECs). nih.gov

Mechanistically, the inhibition of CLKs by C81 was found to decrease VEGFR2 mRNA and protein levels, partly through the downregulation of the WNT/β-catenin pathway. nih.gov These findings highlight the utility of this compound derivatives in identifying and understanding the molecular players and signaling cascades involved in complex physiological and pathological processes. The ability to perturb specific pathways with such compounds allows researchers to unravel the functional connections between different cellular components. nih.govontosight.ai

This compound as a Lead Compound for Pre-clinical Investigational Agents

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. ppd.comnih.gov this compound's diverse biological activities, including potential anticancer, anti-inflammatory, antimicrobial, and anxiolytic-like effects, position it as a promising lead compound for the development of new drugs. ontosight.ainih.govthieme-connect.com

The process of developing a preclinical investigational agent from a lead compound like this compound involves several stages, including lead optimization, where the chemical structure is modified to improve efficacy and reduce toxicity. ppd.com For instance, the anxiolytic-like effects of this compound, potentially mediated through the benzodiazepine (B76468) binding site on the GABAA receptor, suggest its potential as a scaffold for developing new anti-anxiety medications. nih.govthieme-connect.com

Furthermore, in silico studies have explored the potential of this compound derivatives against various molecular targets, such as those for SARS-CoV-2. nih.gov By designing and computationally screening novel this compound analogues, researchers can identify promising candidates for further preclinical investigation. nih.gov This approach accelerates the initial phases of drug discovery by prioritizing compounds with the highest likelihood of success. nih.gov

Synthetic Modifications for Enhanced Research Utility of this compound

The chemical structure of this compound is amenable to synthetic modifications, allowing for the creation of analogues with enhanced potency, selectivity, and research utility. nih.govresearchgate.net The synthesis of various derivatives has been a key strategy to explore the structure-activity relationships (SAR) of this class of compounds. nih.govresearchgate.netacs.org

A significant example is the synthesis of 2-desaza-annomontine (C81), where the pyrimidine (B1678525) ring is modified. nih.govresearchgate.net This modification led to a potent inhibitor of CLKs with anti-angiogenic and anti-inflammatory properties. nih.govuni-frankfurt.de The synthesis of such analogues allows researchers to probe the specific structural features responsible for biological activity and to develop more targeted research tools. researchgate.net

In one study, 23 novel this compound analogues were designed and evaluated in silico against SARS-CoV-2 targets. nih.govresearchgate.net This highlights how synthetic modifications, guided by computational design, can rapidly generate a library of compounds for biological screening. nih.gov The ability to create diversely functionalized annomontines is crucial for optimizing their properties as research probes and potential therapeutic agents. nih.govresearchgate.net

This compound Derivative Synthetic Modification Focus Observed/Predicted Biological Activity Reference(s)
2-desaza-annomontine (C81)Modification of the pyrimidine ringInhibition of CLKs, anti-angiogenic, anti-inflammatory nih.govresearchgate.netuni-frankfurt.de
Guanidine (B92328) conjugated β-carbolinesAddition of guanidine groups to the β-carboline coreAntimalarial activity against Plasmodium falciparum researchgate.net
Designed this compound AnaloguesDiverse functionalization based on the this compound skeletonPotential antiviral activity against SARS-CoV-2 targets nih.govresearchgate.net

This table is interactive. Click on the headers to sort.

Exploration of this compound in Novel Biological Systems and Models

The application of this compound and its derivatives is expanding to novel biological systems and disease models, offering new insights into its therapeutic potential. For example, the derivative 2-desaza-annomontine (C81) has been investigated in an imiquimod-induced psoriasis mouse model, where it demonstrated potent anti-inflammatory effects and accelerated inflammation resolution. uni-frankfurt.de In a choroidal neovascularization (CNV) model, relevant to age-related macular degeneration, C81 significantly reduced microglial infiltration. uni-frankfurt.de

In vitro studies have further revealed that C81 inhibits the migration of macrophages and their interaction with endothelial cells by reducing the activation of integrins. uni-frankfurt.de These findings suggest that the therapeutic potential of this compound derivatives extends beyond their initially identified activities and could be relevant for a range of inflammatory and angiogenesis-related diseases. nih.govuni-frankfurt.de The exploration of these compounds in diverse and complex biological models is crucial for uncovering their full pharmacological profile and identifying new therapeutic applications.

Integration of this compound Research with Systems Biology and Computational Approaches

The integration of experimental data with systems biology and computational tools is a powerful strategy to understand the complex mechanisms of action of compounds like this compound. nih.govnih.gov Systems biology approaches aim to understand the interactions between the components of a biological system and how these interactions give rise to the function and behavior of that system. nih.govbioscipublisher.com

For this compound research, this integration can take several forms:

Computational Modeling: In silico docking studies have been used to predict the binding of this compound derivatives to various protein targets, such as those of SARS-CoV-2. nih.gov These models help in prioritizing compounds for synthesis and experimental testing.

Pathway Analysis: Tools like PathJam and other pathway enrichment analysis methods can be used to analyze gene expression data from cells treated with this compound or its derivatives. ontosight.ainih.gov This can reveal which biological pathways are significantly perturbed by the compound, providing insights into its mechanism of action. nih.gov For example, a GO term analysis of genes downregulated by C81 treatment pointed towards the WNT signaling pathway as being significantly affected. nih.gov

Multi-Omics Data Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound. bioscipublisher.comufz.de This holistic approach can help in identifying biomarkers for drug response and in understanding the broader systemic effects of the compound. institut-curie.org

Quantitative Systems Pharmacology (QSP): QSP models can be developed to simulate the pharmacokinetic and pharmacodynamic properties of this compound derivatives, helping to predict their behavior in vivo and to optimize dosing regimens for preclinical studies. nih.gov

The use of computational systems biology allows for a more data-driven approach to understanding the multifaceted actions of this compound, moving from a single-target to a network-level perspective. nih.govnih.gov This integration is essential for navigating the complexity of biological systems and for the rational design of future research and therapeutic development based on the this compound scaffold.

Conclusion and Outlook on Annomontine Research

Summary of Key Research Findings on Annomontine

Research into this compound has illuminated its presence in plants such as Annona purpurea, Annona foetida, and Annona montana, and has established several key biological effects. researchgate.net Early investigations highlighted its modest analgesic and anti-inflammatory properties. researchgate.netthieme-connect.com More prominently, studies have demonstrated its potential as an antiparasitic agent, showing activity against Leishmania braziliensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. researchgate.netmdpi.com

One of the most well-documented activities of this compound is its anxiolytic-like effect. nih.gov In vivo studies in mice using the elevated plus-maze model showed that this compound reduces anxiety-related behaviors. researchgate.net This effect is believed to be mediated through the benzodiazepine (B76468) binding site on the GABA-A receptor, as the anxiolytic action was blocked by the antagonist flumazenil. nih.govresearchgate.net Importantly, these effects were observed without inducing significant changes in locomotion or motor coordination. thieme-connect.com

The structural class of this compound, as an indole (B1671886) derivative, suggests potential for a broader range of activities, including anticancer and antimicrobial effects, which are areas of ongoing interest. ontosight.ai Furthermore, recent in-silico studies have explored the potential of this compound analogues as inhibitors of targets for SARS-CoV-2, indicating its relevance in contemporary drug discovery efforts. nih.govresearchgate.net

Summary of Investigated Biological Activities of this compound

Biological ActivityKey FindingsSupporting References
AnxiolyticDemonstrated anxiolytic-like effects in mice, likely mediated via the GABAA receptor. thieme-connect.comnih.govresearchgate.net
AntiparasiticActive against Leishmania braziliensis and Trypanosoma cruzi. researchgate.netmdpi.com
Anti-inflammatory & AnalgesicExhibits modest activity in mouse models. researchgate.netthieme-connect.com
Antiviral (potential)In-silico studies show potential for analogues to bind SARS-CoV-2 targets. nih.govresearchgate.net
Anti-angiogenic (analogue)An analogue, 2-Desaza-annomontine, was found to inhibit angiogenesis. nih.gov

Remaining Challenges in this compound Research

Despite promising findings, several challenges impede the progression of this compound from a research compound to a therapeutic agent. A primary obstacle is the limited scope of in-vivo data for many of its potential applications. ontosight.ai While its anxiolytic effects are relatively well-studied, other potential activities, such as anticancer or broad-spectrum antimicrobial effects, are largely inferred from its chemical class or based on preliminary in-vitro and in-silico results. ontosight.ainih.gov

The biosynthesis and ecological function of this compound and related alkaloids in their natural plant sources are not fully understood. scielo.brscielo.br A deeper knowledge of these pathways could unlock biotechnological production methods but remains a complex area of investigation. From a chemical perspective, while several total syntheses of this compound have been achieved, developing highly efficient, scalable, and environmentally sustainable synthetic routes remains a significant challenge for β-carboline alkaloids in general. researchgate.netresearchgate.netmdpi.com

Furthermore, like many natural product scaffolds, this compound faces general drug development hurdles. These include potential poor bioavailability, the risk of off-target effects, and the possibility of pathogens or cancer cells developing resistance mechanisms, all of which require extensive investigation. researchgate.net

Key Challenges in the Study of this compound

Challenge AreaSpecific ObstaclesSupporting References
Biological ValidationLack of extensive in-vivo data for many potential activities; reliance on in-silico or in-vitro results. ontosight.ainih.govresearchgate.net
Chemical SynthesisNeed for more efficient, scalable, and sustainable (green) synthetic methodologies. researchgate.netmdpi.com
PharmacokineticsPotential for poor bioavailability and off-target effects common to its chemical class. researchgate.net
BiosynthesisThe natural biosynthetic pathways and ecological roles within Annona species are poorly understood. scielo.brscielo.br

Future Prospects and Strategic Directions for this compound Investigations

The future of this compound research is promising, with several strategic directions poised to unlock its full potential. A primary focus will be the design and synthesis of novel this compound analogues. nih.govresearchgate.net By modifying the core structure, researchers can conduct structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets. This approach is already being used to explore derivatives as potential COVID-19 therapeutics and as inhibitors of CDC-like kinases (CLKs) for anti-angiogenesis therapy in diseases like arthritis. nih.govnih.gov

Elucidating the precise molecular mechanisms behind this compound's observed biological activities is another critical avenue. thieme-connect.com Detailed pharmacological studies are needed to fully characterize its interaction with the GABA-A receptor complex and to identify the targets responsible for its antiparasitic and anti-inflammatory effects. nih.govresearchgate.net Such studies will be essential for understanding its therapeutic potential and potential side effects.

There is also significant potential in exploring new therapeutic applications for this compound and its derivatives. nih.gov Given its anti-inflammatory and anti-angiogenic properties, its utility in complex diseases such as rheumatoid arthritis or age-related macular degeneration warrants investigation. nih.gov The integration of computational methods, such as molecular docking and ADME/Tox prediction, with experimental biology will be vital to accelerate the identification of new leads and to prioritize compounds for further development. nih.govresearchgate.netmdpi.com Finally, continued investigation into the biosynthesis of this compound in Annona species could provide sustainable sources of the compound or its precursors through metabolic engineering or synthetic biology approaches. scielo.br

Q & A

Q. What are the primary molecular targets of 2-desaza-annomontine (C81) in angiogenesis inhibition, and how are they validated experimentally?

C81 primarily inhibits CDC2-like kinases (CLKs), particularly CLK1 and CLK4, which regulate mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Validation methods include:

  • Kinase inhibition assays : Affinity measurements using KdE-LECT assays confirmed C81’s binding to CLKs (IC50 values reported) .
  • siRNA knockdowns : Silencing CLK1/CLK4 replicated C81’s anti-angiogenic effects, such as reduced endothelial cell migration and VEGFR2 expression .
  • Western blotting and qPCR : Demonstrated reduced CLK activity and downstream VEGFR2 mRNA/protein levels in HUVECs .

Q. Which experimental models are most effective for studying C81’s anti-angiogenic effects?

Key models include:

  • In vivo : Laser-induced choroidal neovascularization (CNV) in C57BL/6J mice, where C81 (3–10 µM) reduced vascular leakage and neovascularization .
  • Ex vivo : Mouse aortic ring assays, showing dose-dependent inhibition of VEGF-A-induced microvessel growth .
  • In vitro : Human umbilical vein endothelial cells (HUVECs) for migration (µ-Slide chemotaxis), proliferation (MTT assay), and spheroid sprouting assays .

Q. How does C81 modulate the WNT/β-catenin pathway, and what functional assays confirm this interaction?

C81 reduces β-catenin nuclear translocation, inhibiting WNT signaling. Methods to confirm this include:

  • Immunofluorescence : Visualizing β-catenin localization in HUVECs after C81 treatment .
  • TOPFlash reporter assays : Quantifying TCF/LEF transcriptional activity .
  • siRNA knockdown of β-catenin : Reversed C81’s suppression of VEGFR2, linking WNT pathway inhibition to anti-angiogenic outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in C81’s multi-target inhibition profile (e.g., CLKs vs. DYRK2/PIM3)?

To isolate CLK-specific effects:

  • Selective kinase inhibitors : Compare C81’s effects with CLK-specific (e.g., lorecivivint) or DYRK2-specific inhibitors in parallel assays .
  • CRISPR/Cas9 knockout models : Generate CLK1/4-deficient endothelial cells to test if C81’s anti-angiogenic effects persist .
  • RNA-Seq and GO term analysis : Identify gene expression changes unique to CLK inhibition (e.g., splicing factors) versus other targets .

Q. What methodological considerations are critical for optimizing C81 dosing in preclinical models?

Key factors include:

  • Pharmacokinetics : Assess bioavailability via intravitreal injection in murine CNV models, monitoring retinal drug concentrations over time .
  • Toxicity profiling : Use propidium iodide staining and flow cytometry to quantify apoptosis in HUVECs at varying doses (e.g., 1–20 µM) .
  • Dose-response curves : Establish EC50 values for angiogenesis assays (e.g., 50% inhibition at 10 µM in aortic ring models) .

Q. How can multi-omics approaches enhance understanding of C81’s mechanism?

Integrate:

  • RNA-Seq : Identify differentially expressed genes (e.g., VEGFR2, splicing regulators) and enriched pathways (GO terms like “angiogenesis” or “mRNA processing”) .
  • Phosphoproteomics : Map CLK-dependent phosphorylation sites on SR proteins (e.g., SRSF2) .
  • Metabolomics : Track changes in endothelial cell metabolites (e.g., ATP, NAD+) to link CLK inhibition to metabolic reprogramming .

Methodological Challenges & Data Analysis

Q. What statistical frameworks are recommended for analyzing C81’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response data (e.g., inhibition of sprouting) using GraphPad Prism’s log(inhibitor) vs. response models .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., control, 3 µM C81, 10 µM C81) in retinal leakage assays .
  • DESeq2 for RNA-Seq : Adjust for false discovery rates (FDR <0.05) when identifying differentially expressed genes .

Q. How can researchers address variability in HUVEC-based angiogenesis assays?

Mitigation strategies include:

  • Standardized passage numbers : Use HUVECs at passages 3–6 to minimize senescence-related variability .
  • Batch normalization : Include vehicle controls in each experiment to control for day-to-day technical noise .
  • Blinded image analysis : Use Fiji/ImageJ plugins (e.g., Chemotaxis Analysis) to quantify migration paths objectively .

Experimental Design & Validation

Q. What controls are essential for validating C81’s specificity in kinase inhibition studies?

  • Negative controls : Vehicle-treated cells and non-targeting siRNA .
  • Positive controls : Staurosporine (apoptosis inducer) or VEGF-A (angiogenesis stimulator) .
  • Off-target checks : Screen related kinases (e.g., DYRK2, PIM3) using competitive binding assays .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of C81?

Strategies include:

  • Tissue penetration assays : Measure C81 concentrations in retinal tissues post-administration .
  • Microenvironment modeling : Use 3D endothelial co-cultures with pericytes to mimic in vivo conditions .
  • Pathway enrichment analysis : Compare transcriptomic profiles from in vitro and in vivo models to identify compensatory mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.